T-817 Maleate vs. Donepezil: Hippocampal Neurogenesis in Aβ-Infused Rat Model
In an Aβ-infused rat model of Alzheimer's disease, treatment with T-817 maleate (8.4 mg/kg/day, p.o.) significantly increased hippocampal neurogenesis and ameliorated spatial learning impairments [1]. In contrast, donepezil did not increase mean density of normal granule cells; post hoc tests showed no significant differences in mean granule cell density among Aβ infusion control, Aβ infusion+high-dose T-817 maleate, Aβ infusion+low-dose T-817 maleate, and Aβ infusion+donepezil groups . This indicates that while T-817 maleate enhances neurogenesis, donepezil lacks this neurorestorative property.
| Evidence Dimension | Hippocampal neurogenesis (granule cell density) and spatial learning |
|---|---|
| Target Compound Data | T-817 maleate (8.4 mg/kg/day, p.o.) significantly increased hippocampal neurogenesis and improved spatial learning in Aβ-infused rats |
| Comparator Or Baseline | Donepezil; Aβ infusion control |
| Quantified Difference | T-817 maleate increased neurogenesis; donepezil produced no significant increase in granule cell density |
| Conditions | Rat model; Aβ (peptide 1-40; 300 pmol/day i.c.v. infusion for 10 weeks); T-817 maleate oral administration |
Why This Matters
This differentiation is critical for researchers investigating disease-modifying neurorestorative strategies in AD, as T-817 maleate uniquely promotes hippocampal neurogenesis—a feature not shared by donepezil, which is a symptomatic cholinesterase inhibitor.
- [1] Kimura T, et al. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-beta peptide. Br J Pharmacol. 2009;157(3):451-463. doi:10.1111/j.1476-5381.2009.00141.x. View Source
